Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
描述
Chemical Identity and IUPAC Nomenclature
This compound represents a precisely defined chemical entity within the broader classification of nitrogen-containing heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 1176413-18-5 and carries the molecular formula C10H9BrN2O2, corresponding to a molecular weight of 269.09 grams per mole. The International Union of Pure and Applied Chemistry designation follows systematic nomenclature principles, identifying the compound as this compound, which precisely describes the structural arrangement and substitution pattern.
The structural representation through the International Chemical Identifier system provides the InChI code 1S/C10H9BrN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3, while the corresponding InChI Key designation reads BWRCJWUINJWDOJ-UHFFFAOYSA-N. The Simplified Molecular-Input Line-Entry System notation expresses the compound as CCOC(=O)C1=NN2C=C(C=CC2=C1)Br, providing an alternative linear representation of the molecular structure. The compound maintains stability under standard laboratory conditions, requiring sealed storage in dry environments at room temperature to preserve its chemical integrity.
Table 1: Fundamental Chemical Properties of this compound
Historical Development in Heterocyclic Chemistry
The development of pyrazolo[1,5-a]pyridine derivatives emerged from broader advances in heterocyclic chemistry, with the foundational understanding of pyrazole chemistry tracing back to Ludwig Knorr's pioneering work in 1883. The systematic exploration of fused nitrogen-containing heterocyclic systems gained momentum throughout the twentieth century, driven by recognition of their significant biological activities and synthetic versatility.
Pyrazolo[1,5-a]pyridine derivatives have attracted considerable attention from synthetic and medicinal chemists due to their unique structural features and diverse pharmacological properties. The specific synthesis and characterization of this compound represents part of the broader effort to develop functionalized pyrazolo[1,5-a]pyridine systems with enhanced synthetic utility. The compound's creation date in chemical databases indicates its relatively recent addition to the chemical literature, with PubChem recording its first entry on October 24, 2012.
The historical context of brominated pyrazolo[1,5-a]pyridine derivatives reflects the evolution of halogenation strategies in heterocyclic chemistry, where bromine substitution provides both electronic modification and synthetic handles for further functionalization. Research groups have systematically explored various substitution patterns on the pyrazolo[1,5-a]pyridine scaffold, leading to the identification of specific isomers like this compound with distinct properties compared to related compounds such as ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Significance in Pyrazolo[1,5-a]pyridine Derivatives Research
This compound occupies a strategically important position within the expanding research landscape of pyrazolo[1,5-a]pyridine derivatives, which have demonstrated remarkable biological activities including antiviral, anticancer, anti-inflammatory, antifungal, and antitubercular properties. The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a key pharmacophore in numerous therapeutic agents and drug discovery programs.
Contemporary research has highlighted the exceptional potential of pyrazolo[1,5-a]pyridine derivatives as protein kinase inhibitors, particularly in cancer treatment applications. These compounds have shown significant activity against various kinases including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1, demonstrating their versatility as therapeutic scaffolds. The specific structural features of this compound, including the bromine substitution at position 6 and the ethyl carboxylate group at position 2, provide multiple opportunities for structure-activity relationship investigations and lead compound optimization.
The compound's significance extends beyond its immediate therapeutic potential to encompass its role as a synthetic intermediate in the preparation of more complex molecules. The presence of both the bromine atom and the ester functionality creates opportunities for diverse chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and ester modifications. Research groups have demonstrated that systematic modifications of pyrazolo[1,5-a]pyridine derivatives can lead to compounds with enhanced selectivity and potency against specific biological targets.
Table 2: Research Applications of Pyrazolo[1,5-a]pyridine Derivatives
The research significance of this compound is further emphasized by the extensive synthetic methodologies developed for pyrazolo[1,5-a]pyridine construction, including cyclization reactions, multicomponent processes, microwave-assisted syntheses, and green chemistry approaches. These methodologies have enabled the efficient preparation of diverse derivatives, contributing to the comprehensive structure-activity relationship databases that guide rational drug design efforts. The compound represents both a valuable synthetic target and a potential starting material for further chemical elaboration, positioning it as a significant contributor to the continuing advancement of heterocyclic chemistry and medicinal chemistry research.
属性
IUPAC Name |
ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRCJWUINJWDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1176413-18-5Compounds with similar structures have been known to target the conserved protein ftsz, leading to the arrest of cell division.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function.
生物活性
Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including anticancer properties, enzyme inhibition, anti-inflammatory effects, and its role as a building block in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : Approximately 269.09 g/mol
- Appearance : Solid state, clear appearance
The compound features a pyrazolo[1,5-a]pyridine core structure characterized by the presence of a bromine atom at the 6-position and an ethyl ester at the 2-position of the pyridine ring. These unique structural features contribute to its pharmacological properties.
The biological activity of this compound is primarily mediated through interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and may modulate receptor activity by acting as an agonist or antagonist.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
- Cytotoxic Effects : Studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells (cervical cancer). The compound induces apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | < 20 | Induction of apoptosis via caspases |
| MCF-7 (breast) | < 30 | Cell cycle arrest |
| A549 (lung) | < 25 | Inhibition of proliferation |
2. Enzyme Inhibition
This compound has been identified as an inhibitor of specific kinases implicated in cancer.
- Kinase Inhibition : It has shown potential in inhibiting AXL and c-MET kinases, which are associated with tumor growth and metastasis.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| AXL | 15 | Inhibition of cell migration |
| c-MET | 10 | Reduction in tumor cell viability |
3. Anti-inflammatory Properties
The compound has been studied for its potential to reduce inflammation markers in various models.
- Inflammatory Models : In vitro studies suggest that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Studies : A notable study found that the compound exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition Studies : Research demonstrated that small structural changes in the compound significantly affect its inhibitory activity against HIV-1 reverse transcriptase .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylate | Methyl group instead of bromine | Less potent due to reduced electron-withdrawing ability |
| Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate | Bromine at the 3-position | Different biological activity profile |
Synthesis and Applications
This compound serves as a key intermediate in synthesizing more complex organic molecules. Its unique structure allows for creating diverse chemical libraries aimed at developing new therapeutic agents.
Synthetic Route Example
The synthesis typically involves several steps:
- Reaction of brominated pyrazole derivatives with ethyl esters.
- Purification through crystallization or chromatography.
相似化合物的比较
Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Molecular Formula : C₁₀H₉BrN₂O₂
- CAS : 55899-30-4
- Key Difference: The carboxylate group is at the 3-position instead of the 2-position.
Ethyl 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylate
Ethyl 6-Bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
- Molecular Formula : C₁₁H₁₁BrN₂O₂
- CAS : 2387600-95-3
Heterocyclic Core Modifications
Ethyl 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Ethyl 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
- Molecular Formula : C₉H₈BrN₃O₂
- CAS : 1005209-42-6
Functional Group Analogues
Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Methyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate
- Molecular Formula : C₉H₇BrN₂O₂
- Key Difference : The ethyl ester is replaced with a methyl ester, reducing steric bulk and altering solubility (logP decreases by ~0.5 units) .
Comparative Data Table
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₁₀H₉BrN₂O₂ | 1176413-18-5 | 269.09 | Bromine at 6-position, ester at 2-position |
| Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | C₁₀H₉BrN₂O₂ | 1363381-99-0 | 269.09 | Bromine at 4-position |
| Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | C₉H₈BrN₃O₂ | 1427376-40-6 | 270.09 | Triazolo core |
| Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | C₉H₈BrN₃O₂ | 1005209-42-6 | 270.09 | Pyrimidine core |
| Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | C₁₁H₁₁BrN₂O₂ | 2387600-95-3 | 284.12 | Methyl at 7-position |
Key Research Findings
- Reactivity : The 6-bromo substituent in this compound facilitates palladium-catalyzed cross-coupling reactions, making it superior to 4-bromo isomers in Suzuki-Miyaura applications .
- Biological Activity : Pyrazolo[1,5-a]pyridine derivatives exhibit higher kinase inhibition potency compared to triazolo analogues due to enhanced π-π interactions .
- Stability: Ethyl esters generally show better hydrolytic stability than methyl esters under physiological conditions, as noted in pharmacokinetic studies .
准备方法
Enzymatic Route
This alternative employs biocatalysts such as cytochrome P450 enzymes to facilitate key transformations:
- Advantages: Reduced use of toxic reagents, milder conditions, and improved selectivity.
- Disadvantages: Higher cost and limited scalability for industrial production.
Yields in enzymatic routes are often superior to classical methods, but the expense and complexity of enzyme handling can be prohibitive for large-scale synthesis.
Hydrothermal Route
The hydrothermal approach utilizes water as a solvent under high temperature and pressure:
- Advantages: Environmentally friendly, less harsh than classical methods, and typically yields higher product amounts.
- Disadvantages: Requires specialized equipment to withstand high pressures.
This method is particularly attractive for its green chemistry profile and efficiency.
Electrophilic Substitution
This route involves halogenation (bromination) of pyrazolo[1,5-a]pyridine-2-carboxylate derivatives:
- Advantages: Simplicity and scalability.
- Disadvantages: Use of hazardous halogenating agents and high temperatures.
Electrophilic substitution is often chosen for its operational simplicity, though safety and environmental concerns must be managed.
Microwave-Assisted Synthesis
Microwave irradiation is used to accelerate chemical reactions:
- Advantages: Significantly reduced reaction times, lower energy consumption, and higher yields.
- Disadvantages: Requires access to microwave reactors.
This modern method is gaining traction for its efficiency and potential for process intensification in research and pilot-scale settings.
| Preparation Method | Key Steps/Features | Typical Yield | Advantages | Disadvantages | Scalability |
|---|---|---|---|---|---|
| Classical | Multi-step, harsh reagents | Low–Moderate | Established, accessible reagents | Low yield, harsh conditions | High |
| Enzymatic | Biocatalysis (e.g., P450 enzymes) | Moderate–High | Mild, selective, greener | Cost, enzyme sourcing | Low–Moderate |
| Hydrothermal | Water solvent, high T/P | Moderate–High | Green, higher yield | Equipment needs | Moderate |
| Electrophilic Substitution | Halogenation of precursor | Moderate | Simple, scalable | Hazardous reagents | High |
| Microwave-Assisted | Microwave irradiation | High | Fast, energy-efficient, high yield | Specialized equipment | Moderate |
- The classical method remains widely used in industry due to its familiarity and scalability, despite lower yields and harsher conditions.
- Enzymatic and hydrothermal routes are increasingly explored for their sustainability and improved yields, though they are less common at scale due to cost and equipment constraints.
- Electrophilic substitution offers a compromise between simplicity and efficiency but introduces safety and environmental risks.
- Microwave-assisted synthesis is a promising area for future development, enabling rapid, high-yielding reactions with reduced energy input.
常见问题
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended for confirming the structure of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydrogen and carbon environments. For example, aromatic protons in the pyrazolo[1,5-a]pyridine core appear as distinct multiplets (δ 7.0–8.5 ppm), while the ethyl ester group shows characteristic triplet (δ 1.3–1.4 ppm) and quartet (δ 4.3–4.4 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak (expected m/z: 270.09 for [M+H]) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles .
Q. What are common synthetic routes for preparing this compound?
- Methodology :
- Cyclocondensation : React 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds (e.g., ethyl 3-bromo-2-oxopropanoate) in ethanol under reflux. Potassium hydrogen sulfate (KHSO) can act as a catalyst .
- Bromination : Post-functionalization via electrophilic substitution using N-bromosuccinimide (NBS) in acetonitrile at 40°C introduces bromine at the 6-position .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and recrystallization (cyclohexane or ethanol) yield high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve bromination efficiency at the 6-position?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or CHCN) enhance electrophilic bromination reactivity.
- Catalysis : Lewis acids like FeCl or AlCl may accelerate bromine activation.
- Temperature Control : Maintain 40–60°C to balance reaction rate and selectivity. Overheating risks di-bromination or decomposition .
- Monitoring : Track reaction progress via TLC or in-situ -NMR. Adjust equivalents of NBS to minimize byproducts .
Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?
- Methodology :
- Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Refinement with SHELX : SHELXL refines anisotropic displacement parameters and hydrogen positions. For example, in related pyrazolo[1,5-a]pyrimidine derivatives, SHELXL resolved dihedral angles between fused rings (e.g., 1.31° deviation) and hydrogen-bonding networks (e.g., C–H···O interactions) .
- Validation : Check for residual electron density (<0.5 eÅ) and R-factors (R < 5%) to ensure data reliability .
Q. How should contradictions in bioactivity data between this compound and its analogs be interpreted?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing bromine with methyl or cyano groups alters steric/electronic properties, impacting receptor binding (e.g., COX-2 inhibition or HMG-CoA reductase affinity) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Bromine’s electronegativity may enhance halogen bonding in active sites .
- Experimental Validation : Conduct dose-response assays (e.g., IC measurements) under standardized conditions to isolate substituent-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
